molecular formula C9H10N4 B2514878 (8S)-8-azido-5,6,7,8-tetrahydroquinoline CAS No. 451466-68-5

(8S)-8-azido-5,6,7,8-tetrahydroquinoline

Cat. No.: B2514878
CAS No.: 451466-68-5
M. Wt: 174.207
InChI Key: OHRZQMSCHXLGEU-QMMMGPOBSA-N
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Description

(8S)-8-azido-5,6,7,8-tetrahydroquinoline is a chemical compound characterized by the presence of an azido group attached to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S)-8-azido-5,6,7,8-tetrahydroquinoline typically involves the azidation of a suitable precursor. One common method is the reaction of (8S)-8-bromo-5,6,7,8-tetrahydroquinoline with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

(8S)-8-azido-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, appropriate solvents.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

    Reduction: (8S)-8-amino-5,6,7,8-tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(8S)-8-azido-5,6,7,8-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Bioconjugation: The azido group allows for the attachment of the compound to biomolecules via click chemistry, facilitating the study of biological processes.

Mechanism of Action

The mechanism of action of (8S)-8-azido-5,6,7,8-tetrahydroquinoline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can also participate in bioorthogonal reactions, enabling the selective modification of biomolecules in complex biological environments.

Comparison with Similar Compounds

Similar Compounds

    (8S)-8-bromo-5,6,7,8-tetrahydroquinoline: A precursor used in the synthesis of (8S)-8-azido-5,6,7,8-tetrahydroquinoline.

    (8S)-8-amino-5,6,7,8-tetrahydroquinoline: A reduction product of this compound.

    (8S)-8-hydroxy-5,6,7,8-tetrahydroquinoline: Another derivative with different functional properties.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for versatile chemical modifications. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

(8S)-8-azido-5,6,7,8-tetrahydroquinoline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in therapeutic applications.

Chemical Structure and Properties

This compound belongs to the family of tetrahydroquinolines, characterized by a bicyclic structure that includes a saturated nitrogen-containing ring. Its molecular formula is C9H10N4C_9H_{10}N_4 with a molecular weight of approximately 178.21 g/mol. The azido group (-N₃) is notable for introducing unique reactivity patterns that can be exploited in biological systems.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound were tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The results indicated that certain derivatives displayed IC50 values in the micromolar range, suggesting their potential as anticancer agents .

Compound Cell Line IC50 (µM)
(R)-3aHT-29>20
(S)-3aA278011.7 ± 2
(R)-5aMSTO-211H14.9 ± 1.4

The mechanism underlying the antiproliferative effects of tetrahydroquinoline derivatives involves several pathways:

  • Induction of Oxidative Stress : Studies have shown that these compounds can induce oxidative stress within cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives cause cell cycle arrest at specific phases, inhibiting cell division and proliferation.
  • Mitochondrial Dysfunction : The compounds were observed to disrupt mitochondrial membrane potential, further contributing to their cytotoxic effects .

Case Studies

In a notable case study involving the synthesis and evaluation of various tetrahydroquinoline derivatives:

  • Synthesis : A library of 8-substituted tetrahydroquinolines was synthesized using a two-step reaction involving regioselective nitrosation followed by reduction .
  • Biological Testing : The synthesized compounds were screened for antiproliferative activity against multiple cancer cell lines. The most active compound exhibited significant cytotoxicity with an IC50 value of 4.1 nM against QR2 (Quinone Reductase 2), highlighting its potential in cancer therapy .

Properties

IUPAC Name

(8S)-8-azido-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRZQMSCHXLGEU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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